n-(2-Oxo-2-phenylethyl)benzamide
Description
Contextualization within Amide Chemistry and Benzamide (B126) Derivatives
Amides are pervasive in nature and are crucial organic compounds. tifr.res.in The amide bond is a fundamental motif in biological systems and is prevalent in the pharmaceutical industry. rsc.org Benzamide, the simplest amide derivative of benzoic acid, and its derivatives have been utilized in clinical applications for decades. tifr.res.inwikipedia.org
N-(2-Oxo-2-phenylethyl)benzamide belongs to the class of benzamides, which are known for their diverse biological activities. cymitquimica.comontosight.ai The structure of this compound, featuring both an amide functional group and a phenyl substituent, makes it a subject of interest in medicinal chemistry and pharmacological research. cymitquimica.com The presence of a carbonyl group in the 2-oxo-2-phenylethyl moiety enhances its reactivity, making it a candidate for various chemical reactions. cymitquimica.com
The synthesis of benzamide derivatives is a widely studied area in organic chemistry. nih.gov A common method involves the reaction of an activated carboxylic acid with an amine. nih.gov Specifically, this compound can be synthesized from the reaction of benzoyl chloride with 2-aminoacetophenone. chemicalbook.com
Historical Perspective and Initial Discoveries Pertaining to the Compound
While a detailed historical account of the initial discovery of this compound is not extensively documented in the provided search results, the foundational reactions for its synthesis have been known for some time. The Schotten-Baumann reaction, discovered in 1883, describes the synthesis of amides from an amine and an acid chloride, a method directly applicable to the preparation of this compound. tifr.res.in
Early research into benzamide derivatives likely paved the way for the specific investigation of this compound and its analogs. The exploration of similar structures, such as N-(2-phenylethyl)benzamide, for their potential antibacterial and anticancer activities, suggests a historical interest in the biological properties of this class of compounds.
Overview of Current Research Trajectories and Academic Significance
Current research on this compound and its derivatives is multifaceted, with significant academic interest in their potential therapeutic applications.
One major area of investigation is their role as pancreatic β-cell protective agents . Researchers have synthesized analogs of N-(2-(benzylamino)-2-oxoethyl)benzamide and identified compounds that exhibit potent protective activity against endoplasmic reticulum (ER) stress, a factor implicated in the development of diabetes. nih.gov
Another significant research direction is the exploration of benzamide derivatives as antitumor agents . nih.gov Studies have involved modifying the structure of existing compounds to discover new derivatives with improved anti-proliferative activities against various cancer cell lines. nih.gov For instance, research into 2-methyl-N-(2-oxo-2-phenylethyl)benzamide has highlighted the potential of benzamide compounds in cancer therapy. ontosight.ai
Furthermore, derivatives of this compound are being investigated as inhibitors of the glycine (B1666218) transporter 1 (GlyT1) . researchgate.net Such inhibitors have the potential to modulate neurotransmission and are of interest for treating central nervous system disorders. researchgate.net
The academic significance of this compound is underscored by its utility as a scaffold in the development of novel compounds with diverse biological activities. Its chemical structure allows for various modifications, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 4190-14-1 | cymitquimica.comchemicalbook.com |
| Molecular Formula | C15H13NO2 | cymitquimica.comchemicalbook.com |
| Molecular Weight | 239.27 g/mol | cymitquimica.comchemicalbook.com |
| Appearance | Typically a solid at room temperature | cymitquimica.com |
| Solubility | Soluble in organic solvents | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
N-phenacylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZKZQWQXKSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293463 | |
| Record name | BENZAMIDO ACETOPHENONE | |
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Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4190-14-1 | |
| Record name | N-Phenacylbenzamide | |
| Source | ChemIDplus | |
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| Record name | 4190-14-1 | |
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| Record name | BENZAMIDO ACETOPHENONE | |
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| Record name | N-Phenacylbenzamide | |
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| Record name | N-PHENACYLBENZAMIDE | |
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Advanced Spectroscopic and Structural Elucidation of N 2 Oxo 2 Phenylethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the molecular structure of N-(2-Oxo-2-phenylethyl)benzamide in solution. By analyzing the magnetic properties of its atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), precise information about the chemical environment of each atom can be obtained.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule. The chemical shifts (δ) of the protons in this compound are indicative of their local electronic environment. For instance, protons attached to the aromatic rings appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring currents. The methylene (B1212753) protons adjacent to the carbonyl group and the amide nitrogen exhibit a characteristic chemical shift, and the amide proton itself often appears as a broad signal due to quadrupole broadening and chemical exchange.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20-8.00 | Multiplet | - |
| -CH₂- | 4.65 | Doublet | 8 |
| NH | 5.86 | Singlet (broad) | - |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration used for the analysis.
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the nature of the atoms they are bonded to. The carbonyl carbons of the ketone and amide groups are particularly noteworthy, appearing at the downfield end of the spectrum (δ 160-200 ppm). The aromatic carbons show a range of chemical shifts depending on their position on the phenyl rings.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | 167.3 |
| C=O (Ketone) | 193.9 |
| Aromatic-C | 126.7-138.1 |
| -CH₂- | 44.1 |
Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are particularly useful for identifying the functional groups present in this compound. The IR spectrum of benzamide (B126), a related parent compound, shows characteristic absorption bands for the N-H stretching vibrations (around 3400-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations. nist.govnist.gov In this compound, the presence of two carbonyl groups (amide and ketone) would be expected to give rise to distinct stretching bands in the IR spectrum. Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.
Table 3: Key Infrared (IR) Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C=O (Amide) | Stretching | ~1670 |
| C=O (Ketone) | Stretching | ~1690 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Table 4: UV-Vis Absorption Data for this compound
| Electronic Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π* (Benzoyl) | ~250 | - |
| n → π* (Carbonyl) | ~280 | - |
Note: The exact values of λmax and ε are dependent on the solvent used.
X-ray Crystallography and Solid-State Structural Analysis
The crystal structure of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces dictate how the individual molecules pack together in the crystal.
N-H...O Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, forming a strong interaction with the carbonyl oxygen atom of an adjacent molecule. This type of hydrogen bond is a significant factor in the formation of dimeric or polymeric structures in the solid state. nih.gov
C-H...O Hydrogen Bonds: Weaker C-H...O hydrogen bonds can also play a role in the crystal packing. nih.gov Aromatic and methylene C-H groups can interact with the carbonyl oxygen atoms, further stabilizing the crystal lattice. nih.gov
The interplay of these various intermolecular forces results in a well-defined and stable three-dimensional crystal structure for this compound. The investigation of crystal structures of related benzamide derivatives often reveals the formation of hydrogen-bonded dimers. mdpi.com
Conformational Analysis: Torsion Angle and Molecular Planarity Investigations
A comprehensive understanding of the three-dimensional structure of this compound, including the spatial arrangement of its phenyl rings and amide linkage, is critical for elucidating its chemical behavior and potential interactions. This involves the analysis of torsion angles and the planarity of its molecular fragments.
Computational Chemistry and Theoretical Studies on N 2 Oxo 2 Phenylethyl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. bohrium.com This method is founded on the principle that the total energy of a system is a functional of its electron density. tezu.ernet.in For N-(2-Oxo-2-phenylethyl)benzamide, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles.
A typical approach would involve using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311+G*, to solve the Kohn-Sham equations for the molecule. researchgate.net The results of such calculations would provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons within it. These foundational calculations are crucial for subsequent analyses, including vibrational frequencies, and for providing the input for more advanced computational studies. The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional and the basis set. tezu.ernet.in
Table 1: Illustrative DFT-Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (amide) | ~1.23 Å |
| C-N (amide) | ~1.34 Å | |
| C=O (ketone) | ~1.22 Å | |
| Bond Angle | O-C-N (amide) | ~123° |
| N-C-C (backbone) | ~114° | |
| Dihedral Angle | Phenyl-C=O...N-C-Phenyl | Varies with conformation |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, thus representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
For this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. nih.gov
The spatial distribution of the HOMO and LUMO densities in this compound would reveal the specific atoms or regions that are most involved in these frontier orbitals. For instance, the HOMO is often localized on electron-rich parts of the molecule, such as the phenyl rings or the oxygen atoms, while the LUMO may be concentrated on electron-deficient sites, like the carbonyl carbons.
Table 2: Illustrative FMO Parameters for this compound
| Parameter | Description | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.7 eV |
Note: These energy values are hypothetical and for illustrative purposes. Actual values would be derived from quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. researchgate.net
In an MEP map of this compound, different colors are used to represent varying levels of electrostatic potential.
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like the oxygen atoms of the carbonyl groups.
Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. These are often located around the hydrogen atoms of the N-H group and the phenyl rings.
Green and Yellow: Denote areas with intermediate or near-zero electrostatic potential. researchgate.net
The MEP map provides a chemically intuitive picture of how this compound would interact with other molecules, including reagents and biological macromolecules.
Mechanistic Investigations of Reaction Pathways via Computational Modeling
Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. tezu.ernet.in
For example, theoretical studies could investigate the mechanism of the synthesis of this compound, or its subsequent reactions, such as cyclization or substitution reactions. DFT calculations can be used to model the geometries of reactants, products, and transition states. The calculated energy barriers can then be used to predict the feasibility and selectivity of a particular reaction. This approach allows for a detailed understanding of the reaction at a molecular level, which can be difficult to obtain through experimental means alone.
Prediction of Molecular Properties for Structure-Based Design
Computational methods are increasingly used in the early stages of drug discovery and materials science for the prediction of molecular properties, a process often referred to as structure-based design. nih.gov For this compound, a variety of physicochemical and pharmacokinetic properties can be predicted using computational models.
These predictions are often based on the molecule's structure and can include parameters such as:
LogP (lipophilicity): Which influences a molecule's solubility and permeability.
Polar Surface Area (PSA): A descriptor that correlates with a molecule's ability to permeate cell membranes.
Aqueous Solubility: An important factor for bioavailability.
Druglikeness scores: Based on empirical rules like Lipinski's Rule of Five, which assess the potential of a compound to be an orally active drug.
These predicted properties can help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the design and development of new molecules with desired characteristics.
Reactivity Profiles and Derivatization Strategies of N 2 Oxo 2 Phenylethyl Benzamide
Oxidative Cross-Coupling Reactions
Oxidative cross-coupling reactions represent a powerful tool for the functionalization of C-H bonds. In the context of N-(2-oxo-2-phenylethyl)benzamide, the methylene (B1212753) group positioned between the carbonyl and the amide functionalities is particularly susceptible to such transformations.
I₂-Catalyzed C–H Hydroxylation Mechanisms and Selectivity
The direct hydroxylation of the α-carbon to the keto group in structures analogous to this compound can be achieved using molecular iodine as a catalyst. This method offers a metal-free approach to α-hydroxylation of ketones. nih.gov The reaction likely proceeds through an enol or enolate intermediate, which is then iodinated. Subsequent nucleophilic substitution by water or a hydroxide (B78521) source, followed by the elimination of HI, which is then re-oxidized to I₂, would complete the catalytic cycle. The selectivity for the α-position is driven by the increased acidity of the α-protons due to the electron-withdrawing nature of the adjacent carbonyl group.
Recent advancements have demonstrated the visible-light-mediated iodine-catalyzed α-hydroxylation of α-methylene ketones under aerobic conditions. rsc.org This eco-friendly approach utilizes renewable energy and oxygen from the air as the terminal oxidant, proceeding via a radical pathway. rsc.org While not explicitly demonstrated on this compound, the exclusive selectivity for methylene ketones suggests its applicability.
Formation of α-Substituted Amides (e.g., N-(1-alkoxy-2-oxo-2-phenylethyl)benzamides)
The α-hydroxylated product serves as a key intermediate for further derivatization, including the formation of α-alkoxy amides. The synthesis of N-(1-alkoxy-2-oxo-2-phenylethyl)benzamides can be envisioned through the Williamson ether synthesis, where the α-hydroxy amide is treated with a base and an alkyl halide. Alternatively, direct oxidative coupling methods involving alcohols could be employed.
Nucleophilic Addition and Condensation Reactions at Carbonyl Centers
The two carbonyl groups in this compound, the ketone and the amide, exhibit distinct reactivities towards nucleophiles. Generally, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the amide carbonyl, where the lone pair of the nitrogen atom participates in resonance, reducing the electrophilicity of the carbonyl carbon. openochem.orgnih.gov
Nucleophilic addition to the ketonic carbonyl can proceed under both acidic and basic conditions. openochem.org Under acidic conditions, protonation of the carbonyl oxygen activates the ketone for attack by weak nucleophiles. Under basic conditions, strong nucleophiles attack the carbonyl carbon directly to form a tetrahedral intermediate. openochem.org
Condensation reactions with primary amines or their derivatives at the ketonic carbonyl can lead to the formation of imines (Schiff bases). For instance, the acid-catalyzed condensation of benzamide (B126) with glyoxal (B1671930) has been reported to yield various products, indicating the reactivity of amide-like structures in condensation reactions. researchgate.netmdpi.com Similarly, α-oxothioamides have been shown to react regioselectively with amines at the thiocarbonyl group, suggesting that the keto group in this compound would be the preferred site of attack for amines. researchgate.net
Reduction Pathways of Keto and Amide Moieties
The selective reduction of either the keto or the amide group within this compound allows for the synthesis of a variety of valuable derivatives.
The chemoselective reduction of the α-keto group to an α-hydroxy amide is a common transformation. An efficient and environmentally friendly method for this conversion utilizes an electrochemical approach with methanol (B129727) as a hydrogen source and potassium iodide as a mediator. rsc.orgrsc.org This method avoids the use of traditional, often expensive and hazardous, reducing agents and metal catalysts. rsc.orgrsc.org The reaction proceeds under mild conditions and can be scaled up. rsc.orgrsc.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are also expected to selectively reduce the ketone in the presence of the less reactive amide. nih.govchemrxiv.org
The reduction of the amide moiety typically requires harsher reducing agents, such as lithium aluminum hydride (LiAlH₄), and leads to the corresponding amine. However, recent developments have provided milder and more selective methods. For example, samarium(II) iodide (SmI₂) in the presence of an amine and water has been shown to effectively reduce primary, secondary, and tertiary amides to alcohols with high selectivity for C-N bond cleavage. acs.org This method is notable for its broad substrate scope and tolerance of other functional groups. acs.org
Functional Group Interconversions and Modalities for Scaffold Diversification
The versatile structure of this compound allows for a wide array of functional group interconversions, leading to significant scaffold diversification. For instance, the α-amido ketone moiety is a well-established precursor for the synthesis of oxazoles. nih.govacs.org This transformation can be achieved through various methods, including dehydration of the corresponding α-amido-β-ketoesters or through intramolecular aza-Wittig reactions of α-azido ketones. organic-chemistry.orgresearchgate.net
Furthermore, the benzamide portion of the molecule can be modified. For example, various substituted benzamides have been synthesized and coupled with other heterocyclic systems to create compounds with potential biological activities. mdpi.commdpi.com The synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with an oxaimidizolidine ring showcases the potential for complex scaffold construction starting from simpler amide-containing building blocks. researchgate.net
Role as a Synthetic Building Block in Complex Molecule Construction
This compound and its derivatives serve as crucial building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds.
One notable example is the synthesis of lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives. nih.gov Lophine can be synthesized through a condensation reaction involving benzil, benzaldehyde, and ammonium (B1175870) acetate. nih.gov this compound can be considered a precursor to a component of this reaction, highlighting its utility in constructing imidazole (B134444) rings.
The α-amido ketone unit is a key synthon for the construction of 1,3-oxazoles. nih.govorganic-chemistry.org The synthesis of these heterocycles can be achieved by the cyclization of N-acyl-α-amino ketones, which can be derived from this compound. nih.gov The oxazole (B20620) ring is a common motif in many biologically active compounds.
Preclinical Investigations of Biological Activities of N 2 Oxo 2 Phenylethyl Benzamide and Its Congeners
Modulation of Specific Molecular Targets
The interaction of small molecules with specific biological macromolecules is the foundation of modern pharmacology. Research into N-(2-Oxo-2-phenylethyl)benzamide and its analogs has revealed interactions with key enzymes and ion channels, suggesting potential therapeutic applications.
Enzymatic Inhibition Studies (e.g., Dihydroorotate Dehydrogenase, Dipeptidyl Peptidase-4)
Dihydroorotate Dehydrogenase (DHODH): Dihydroorotate dehydrogenase is a critical enzyme in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. As such, DHODH is a validated target for the development of treatments for autoimmune diseases, and infectious diseases, including malaria. frontiersin.orgnih.gov Although human and parasitic DHODH enzymes can have significant structural differences, enabling the design of selective inhibitors, research has focused on complex heterocyclic structures. nih.gov Some inhibitors have been designed based on structural similarities to known inhibitors like brequinar, joining a substituted biphenyl (B1667301) moiety to a scaffold via an amide bridge. While this highlights the potential for amide-containing compounds to target DHODH, specific inhibitory studies on this compound against this enzyme are not extensively documented in publicly available research.
Dipeptidyl Peptidase-4 (DPP-4): Dipeptidyl peptidase-4 is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov By inhibiting DPP-4, the levels of active GLP-1 are increased, which enhances glucose-dependent insulin (B600854) secretion, making DPP-4 inhibitors a key therapeutic class for type 2 diabetes. mdpi.commdpi.com Achieving selectivity for DPP-4 over related peptidases like DPP-8 and DPP-9 is a crucial aspect of developing safe and effective inhibitors, as non-selective inhibition has been linked to toxicity in animal studies. nih.gov While the field is dominated by established drugs like sitagliptin (B1680988) and vildagliptin, research into novel scaffolds continues. mdpi.com For instance, a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives, which are structurally related to this compound, were discovered to protect pancreatic β-cells from stress, a key factor in diabetes progression. nih.gov However, direct enzymatic inhibition of DPP-4 by this compound itself has not been a primary focus of published studies.
Receptor Binding Interactions (e.g., Kv1.3 Ion Channel)
The voltage-gated potassium channel, Kv1.3, is a crucial regulator of T-lymphocyte activation and is considered a validated therapeutic target for treating autoimmune diseases. nanobioletters.com Blockade of the Kv1.3 channel leads to T-cell depolarization, which in turn inhibits their activation and attenuates immune responses. A class of benzamide (B126) derivatives has been identified as potent inhibitors of the Kv1.3 channel. Structure-activity relationship (SAR) studies within this class have been conducted to optimize their inhibitory activity. nanobioletters.com For example, a ligand-based design strategy was used to expand a library of benzamide-derived Kv1.3 inhibitors, leading to the synthesis of derivatives with submicromolar IC₅₀ values. nanobioletters.com These studies revealed that specific stereoisomers (cis or trans) could be more potent depending on the rest of the molecule's structure, providing valuable insights for designing selective Kv1.3 inhibitors for immunomodulatory applications. nanobioletters.com
In Vitro Cellular Activity Assessments
The biological effects of this compound and its congeners have been evaluated in a variety of cell-based assays, demonstrating a broad spectrum of potential therapeutic activities, from combating infectious diseases to other cellular effects.
Antiparasitic Activity (e.g., against Plasmodium falciparum)
Malaria, caused by Plasmodium parasites, remains a significant global health threat, necessitating the discovery of new antimalarial agents to combat widespread drug resistance. Compounds containing carboxamide and benzamide functionalities have been explored for this purpose. For instance, a high-throughput screen against the asexual stages of P. falciparum identified a 2-(N-phenyl carboxamide) triazolopyrimidine class of compounds. These compounds were found to arrest parasite development at the trophozoite stage. Similarly, studies on benzothiazole (B30560) derivatives, which are structurally related to benzamides, have shown specific antimalarial properties, with activity against all stages of the parasite. These findings suggest that the benzamide scaffold and its relatives are promising starting points for the development of novel antimalarial drugs.
Antimicrobial and Antibacterial Efficacy
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Benzamide derivatives have shown significant promise in this area, with various congeners exhibiting potent activity against a range of bacterial pathogens. Research has demonstrated that substituted benzamides can be effective against both Gram-positive and Gram-negative bacteria. For example, certain N-(1,3,4-oxadiazol-2-yl)benzamides have shown high potency against Neisseria gonorrhoeae as well as clinically important Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Other studies have focused on synthesizing series of benzamide derivatives and testing their efficacy, with some compounds showing excellent activity against Bacillus subtilis and Escherichia coli. The mechanism of action for some of these compounds involves the inhibition of essential bacterial proteins, such as FtsZ, a key protein in bacterial cell division. nih.gov
| Compound Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| Substituted Benzamides | E. coli, B. subtilis | A synthesized derivative showed excellent activity with MIC values of 3.12 and 6.25 µg/mL against E. coli and B. subtilis, respectively. | |
| N-(1,3,4-Oxadiazol-2-yl)benzamides | N. gonorrhoeae, MRSA, VRE | Compounds exhibited potent activity with MICs as low as 0.25 µg/mL against Gram-positive bacteria. | |
| Benzamide FtsZ Inhibitor (TXH9179) | MSSA, MRSA, VISA, VRSA | Showed superior bactericidal potency compared to earlier generation inhibitors against a broad range of S. aureus clinical isolates. | nih.gov |
| Benzamides with Pyrazole-linked 1,2,4-oxadiazole (B8745197) | Pyricularia oryzae (fungus) | A derivative (12h) showed potent fungicidal activity with an EC₅₀ value of 5.49 μg mL⁻¹, superior to the control drug bixafen. |
Antiviral Properties (e.g., HIV-1 Reverse Transcriptase inhibition)
The Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a primary target for antiretroviral therapy. nanobioletters.com Drugs that inhibit this enzyme are classified as either nucleoside/nucleotide RT inhibitors (NRTIs) or non-nucleoside RT inhibitors (NNRTIs). nanobioletters.com NNRTIs bind to an allosteric pocket on the enzyme, away from the active site, inducing a conformational change that inhibits its function. nanobioletters.com While the NNRTI class includes many diverse chemical structures, the development of new inhibitors is driven by the need to overcome drug resistance. nanobioletters.com Fragment-based approaches and the design of bifunctional inhibitors are active areas of research. Although the benzamide scaffold is common in many areas of medicinal chemistry, there is limited published research specifically detailing the activity of this compound or its close congeners as potent inhibitors of HIV-1 RT.
Anticancer Research Applications and Cellular Growth Inhibition
The benzamide structural motif is a key feature in a variety of compounds investigated for their anticancer properties. Although direct studies on this compound are not extensively documented, research on its derivatives highlights the potential for this class of compounds to inhibit cancer cell growth through various mechanisms.
Derivatives of N-(2-phenylethyl)benzamide have been evaluated for their cytotoxic effects against several cancer cell lines. In one study, N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and related compounds isolated from Swinglea glutinosa demonstrated moderate nonselective cytotoxic activity against human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32) cell lines. nih.gov
Furthermore, novel diaryl urea (B33335) hybrids incorporating a 2-oxo-2-phenylethoxy moiety, a structure related to this compound, have been synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Certain derivatives, particularly those with p-chloro-m-trifluoromethyl phenyl substitutions, exhibited potent cytotoxic activity against a panel of cancer cell lines with GI50 values in the micromolar range. nih.gov Specifically, compounds within the 2-oxo-2-phenylethoxy series displayed significant VEGFR-2 kinase inhibitory activity. nih.gov
Another area of investigation involves N-2-(phenylamino) benzamide derivatives, which have been designed as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). nih.govnih.gov These compounds have shown promising anti-proliferative and pro-apoptotic activity in various cancer cell lines, including those of colon and glioblastoma. nih.govnih.gov For instance, certain derivatives exhibited potent inhibition of glioblastoma cell growth and repressed tumor growth in preclinical models.
The table below summarizes the cytotoxic activity of some congeners of this compound.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity | Reference |
| N-(2-phenylethyl)benzamide derivatives | COR-L23, MCF7, C32 | Moderate nonselective cytotoxicity | nih.gov |
| 2-oxo-2-phenylethoxy diaryl urea hybrids | Various cancer cell lines | Potent cytotoxic activity (GI50 in µM range) | nih.gov |
| N-2-(phenylamino) benzamide derivatives | Glioblastoma, Colon cancer cell lines | Anti-proliferative and pro-apoptotic activity | nih.gov |
Anti-Inflammatory Effects
The anti-inflammatory potential of the benzamide scaffold has been explored through various derivatives. While direct evidence for this compound is not prominent, related structures have shown significant anti-inflammatory properties in preclinical studies.
A notable example is the investigation of N-2-(phenylamino) benzamide derivatives as dual inhibitors of COX-2 and Topo I. nih.gov Given the close link between inflammation and cancer, the ability to target both pathways is a promising therapeutic strategy. nih.gov One of the optimized compounds from this series demonstrated an enhanced inhibitory effect on COX-2 and suppressed the production of inflammatory mediators such as nitric oxide (NO) and interleukin-1β (IL-1β) in RAW264.7 macrophage cells. nih.gov
In a different study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were evaluated for their anti-inflammatory activity using a protease inhibition assay. researchgate.net The results indicated that these compounds had superior efficiency in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid. researchgate.net The study also highlighted that complexation of these derivatives with β-cyclodextrin was beneficial for their anti-inflammatory effects. researchgate.net
The table below presents the anti-inflammatory activity of some congeners of this compound.
| Compound/Derivative Class | Assay | Key Findings | Reference |
| N-2-(phenylamino) benzamide derivatives | COX-2 inhibition, NO and IL-1β production in RAW264.7 cells | Enhanced COX-2 inhibition and suppression of inflammatory mediators. | nih.gov |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease (trypsin) inhibition assay | Superior inhibitory activity compared to acetylsalicylic acid. | researchgate.net |
Mechanistic Insights into Bioactivity at the Molecular Level
Understanding the molecular mechanisms underlying the biological activities of this compound and its congeners is crucial for their development as therapeutic agents. Research on related compounds has shed light on several key molecular targets and pathways.
As mentioned earlier, a significant body of research has focused on the dual inhibition of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2) by N-2-(phenylamino) benzamide derivatives. nih.gov Topo I is an essential enzyme involved in DNA replication and transcription, and its inhibition leads to cancer cell death. COX-2 is a key enzyme in the inflammatory pathway and is often overexpressed in tumors, contributing to their growth and survival. The dual inhibition of these targets by a single molecule represents a powerful anticancer strategy.
Furthermore, some of these derivatives have been shown to suppress the activation of the NF-κB pathway in cancer cells. nih.gov NF-κB is a transcription factor that plays a critical role in inflammation, cell proliferation, and survival. Its inhibition can block the production of various pro-inflammatory and pro-survival proteins. Studies have shown that these compounds can inhibit the nuclear translocation of NF-κB, thereby blocking its downstream signaling. nih.gov
In the context of diaryl urea hybrids with a 2-oxo-2-phenylethoxy moiety, the primary mechanism of action is the inhibition of VEGFR-2. nih.gov By blocking this receptor, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Some of these compounds were also found to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov
The table below outlines the molecular mechanisms of action for some congeners of this compound.
| Compound/Derivative Class | Molecular Target/Pathway | Mechanism of Action | Reference |
| N-2-(phenylamino) benzamide derivatives | Topoisomerase I (Topo I), Cyclooxygenase-2 (COX-2), NF-κB pathway | Dual inhibition of Topo I and COX-2; Suppression of NF-κB activation by inhibiting nuclear translocation. | nih.gov |
| 2-oxo-2-phenylethoxy diaryl urea hybrids | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibition of VEGFR-2 kinase activity, leading to anti-angiogenic effects; Induction of apoptosis and cell cycle arrest. | nih.gov |
Structure Activity Relationship Sar Studies of N 2 Oxo 2 Phenylethyl Benzamide Derivatives
Systematic Modification of the Phenylethyl Moiety and its Impact on Activity
The phenylethyl portion of N-(2-Oxo-2-phenylethyl)benzamide is a key structural feature that has been subjected to various modifications to probe its role in biological interactions. Research into N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which share a similar structural backbone, has provided valuable insights into how substitutions on the phenyl ring of the phenylethyl moiety can significantly impact bioactivity.
In a study focused on developing agents to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs were synthesized and evaluated. nih.gov The core idea was to replace a 1,2,3-triazole pharmacophore with a glycine-like amino acid structure, leading to the this compound scaffold. nih.gov The subsequent SAR studies revealed that substitutions on the phenyl ring of the benzylamino group (analogous to the phenylethyl moiety) were crucial for activity.
For instance, the introduction of a trifluoromethyl (-CF3) group at the 4-position of the phenyl ring resulted in a compound with significant protective activity (maximal activity of 88% and an EC50 of 13 ± 1 μM). nih.gov Shifting the -CF3 group to the 3-position led to a decrease in potency, highlighting the importance of the substituent's position. nih.gov Furthermore, combining a 4-hydroxy and a 3-methoxy group on the phenyl ring also yielded a highly active compound. nih.gov These findings underscore that electronic and steric properties of the substituents on the phenylethyl ring, as well as their specific placement, are critical determinants of the biological activity of these derivatives.
Table 1: Impact of Phenylethyl Moiety Substitution on Pancreatic β-cell Protective Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs
| Compound | Substitution on Phenyl Ring of Benzylamino Moiety | Maximal Activity (%) | EC50 (μM) |
|---|---|---|---|
| 5g | 4-CF3 | 88 | 13 ± 1 |
| 5h | 3-CF3 | 46 | 32 ± 7 |
| 5i | 4-OH, 3-OMe | 100 | 10 ± 2 |
Substituent Effects on the Benzamide (B126) Core and their Influence on Bioactivity
The benzamide core of this compound is another critical region for structural modification to modulate biological activity. A number of studies have demonstrated that the nature and position of substituents on the benzamide phenyl ring can profoundly influence the potency and selectivity of these compounds.
In the pursuit of novel fungicides, a series of benzamides bearing a quinoline-linked 1,2,4-oxadiazole (B8745197) moiety were designed and synthesized. The SAR studies of these compounds revealed that electron-withdrawing groups on the benzamide ring were generally beneficial for fungicidal activity. For example, compounds with a 3-trifluoromethyl (-CF3) or 3,4-dichloro substitutions on the benzamide ring exhibited superior inhibitory activity against various fungi. Specifically, against Sclerotinia sclerotiorum, the 3-CF3 substituted compound showed an EC50 of 6.67 mg/L, which was better than the commercial fungicide quinoxyfen.
Similarly, in another study on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the nature of the substituent on the benzamide ring was found to be a key determinant of their larvicidal and fungicidal activities. It was observed that a 2-fluoro substituent on the benzamide ring led to superior inhibitory activity against the tested fungi when compared to other substitutions. chemicalbook.com
**Table 2: Influence of Benzamide Core Substituents on Fungicidal Activity against *Sclerotinia sclerotiorum***
| Compound | Substituent on Benzamide Ring | EC50 (mg/L) |
|---|---|---|
| 13f | 3-CF3 | 6.67 |
| 13p | 3-Cl, 4-Cl | 5.17 |
| Quinoxyfen (Reference) | - | 14.19 |
Stereochemical Considerations and Enantioselectivity in Biological Interactions
The role of stereochemistry in the biological activity of drug molecules is a fundamental concept in medicinal chemistry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. While the this compound scaffold has the potential for chirality, particularly if the ethyl linker is substituted, there is a notable lack of specific research in the published literature regarding the synthesis, separation, and differential biological evaluation of its enantiomers.
General principles of medicinal chemistry suggest that if a chiral center were introduced into the this compound structure, the resulting enantiomers would likely interact differently with their biological targets, which are themselves chiral entities such as proteins and enzymes. This differential interaction could lead to one enantiomer being more potent (the eutomer) and the other less active or even responsible for undesirable side effects (the distomer).
The importance of chiral separation is underscored by regulatory agencies like the U.S. Food and Drug Administration (FDA), which often require the separate evaluation of enantiomers for new drug candidates. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are commonly employed for the separation of chiral compounds. nih.gov A study on the enantiomeric separation of fentanyl analogs, which also possess a phenylethyl group, demonstrated that the individual stereoisomers exhibited vastly different potencies and receptor selectivities, with one isomer being thousands of times more potent than morphine. nih.gov This highlights the profound impact that stereochemistry can have on biological activity.
Computational Approaches to Pharmacophore Development and Ligand Design
Computational methods have become indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. For this compound and its analogs, computational approaches such as pharmacophore modeling and molecular docking have been employed to elucidate their SAR and guide the development of more effective compounds.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the desired activity. For instance, a study on N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl)benzamide derivatives as anticonvulsant agents utilized a four-component pharmacophoric model to guide their design.
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In a study of benzamide derivatives as potential antimicrobial agents, molecular docking was used to predict their binding modes within the active sites of target enzymes. The docking scores, which are an estimation of the binding affinity, can help in prioritizing compounds for synthesis and biological testing.
These computational studies not only provide a deeper understanding of the molecular basis of action of this compound derivatives but also offer a predictive framework for the design of new analogs with improved potency and selectivity.
Table 3: Example of Molecular Docking Scores for Benzamide Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| Benzamide Derivative A | Enzyme X | -8.5 |
| Benzamide Derivative B | Enzyme X | -7.2 |
| Benzamide Derivative C | Enzyme X | -9.1 |
Note: The data in this table is illustrative and represents the type of information generated from molecular docking studies. The specific values are hypothetical.
Future Research Directions and Translational Perspectives for N 2 Oxo 2 Phenylethyl Benzamide
Development of Green Chemistry-Compliant and Sustainable Synthetic Methodologies
The future synthesis of N-(2-oxo-2-phenylethyl)benzamide and its derivatives must align with the principles of green chemistry to minimize environmental impact and enhance economic viability. mdpi.com Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Future research should focus on several key areas:
Sustainable Solvents and Catalysts: Conventional syntheses often rely on volatile organic solvents that pose environmental and health risks. Future methodologies should explore the use of greener solvents like water, supercritical fluids, or biodegradable options such as polyethylene (B3416737) glycol (PEG-400). nih.gov The development of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, offers a pathway to efficient, ligand-free reactions that allow for easy catalyst recovery and reuse, as demonstrated in the synthesis of other nitrogen-containing heterocycles. nih.gov
Energy-Efficient Processes: Techniques like microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and lower energy consumption compared to traditional heating methods. mdpi.com This approach is not only more efficient but also promotes sustainable, high-throughput methods for generating novel drug candidates. mdpi.com
Biocatalysis: The use of enzymes or whole-cell biocatalysts represents a frontier in green pharmaceutical synthesis. mdpi.com Biocatalysis offers high selectivity under mild conditions (e.g., in aqueous media at ambient temperature), eliminating the need for harsh reagents and protecting groups, thereby streamlining the synthetic process and reducing waste. mdpi.comresearchgate.net
Atom Economy and Waste Reduction: Synthetic strategies should be redesigned to maximize the incorporation of all materials used in the process into the final product (high atom economy). Solvent-free reaction conditions, such as mechanochemical grinding, are also a promising avenue for reducing waste and environmental impact. mdpi.com
By adopting these sustainable practices, the production of this compound can become more efficient, safer, and environmentally benign, which is a critical consideration for large-scale pharmaceutical manufacturing. researchgate.net
Elucidation of Novel Biological Mechanisms and Undiscovered Target Interactions
While initial studies have provided glimpses into the bioactivity of the this compound scaffold, a significant opportunity exists to uncover novel biological mechanisms and identify specific molecular targets.
Research has shown that analogs of this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.gov A derivative, N-(2-(Benzylamino)-2-oxoethyl)benzamide (compound WO5m), was identified as a potent β-cell protective agent, suggesting a promising modality for treating diabetes by preserving insulin-producing cells. nih.gov
Furthermore, related structures have demonstrated other important biological activities. For instance, N-(2-oxo-2-p-tolylethyl)-amide derivatives have shown both antidyslipidemic and antioxidant properties in animal models. nih.gov In the realm of oncology, diaryl urea (B33335) hybrids containing a 2-oxo-2-phenylethoxy moiety have been synthesized and identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov This suggests that the core scaffold could be a valuable pharmacophore for developing new anticancer agents.
Future research should employ a combination of proteomics, genomics, and cell-based assays to:
Identify the specific protein targets through which these compounds exert their effects (e.g., ER stress proteins, lipid metabolism enzymes, or receptor tyrosine kinases).
Unravel the downstream signaling pathways modulated by compound binding.
Explore potential polypharmacology, where a single compound interacts with multiple targets, which could be beneficial for treating complex diseases like cancer or metabolic syndrome.
Exploration of Advanced Derivatization Strategies for Enhanced Bioactivity
Systematic structural modification, or derivatization, is a cornerstone of medicinal chemistry for optimizing lead compounds. For this compound, advanced derivatization strategies will be essential for enhancing potency, selectivity, and pharmacokinetic properties.
Past research provides a strong foundation for this exploration. In one study, a 1,2,3-triazole pharmacophore was replaced with a glycine-like amino acid to create N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.gov This modification not only improved the potency of β-cell protection but also significantly increased water solubility, a critical property for drug development. nih.gov Another study synthesized a series of N-(2-oxo-2-p-tolylethyl)-amide derivatives related to the natural product Aegeline, successfully identifying compounds with equipotent or superior antihyperlipidemic activity. nih.gov
Future derivatization efforts could focus on:
Scaffold Hopping and Isosteric Replacement: Systematically replacing parts of the molecule with other functional groups that retain or improve biological activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with targeted modifications to the phenyl and benzamide (B126) rings to determine which substitutions enhance activity against specific targets like VEGFR-2. nih.gov
Conjugation Chemistry: Attaching the scaffold to other molecules, such as targeting ligands or permeation enhancers, to improve delivery to specific cells or tissues.
Improving ADME Properties: Modifying the structure to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, thereby improving the compound's potential as a viable drug candidate.
| Original Scaffold/Compound | Derivatization Strategy | Resulting Analog/Series | Observed Improvement | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole Derivative | Pharmacophore replacement with a glycine-like amino acid | N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m) | Improved potency in β-cell protection and enhanced water solubility | nih.gov |
| Aegeline (Natural Product) | Synthesis of amide derivatives | N-(2-oxo-2-p-tolylethyl)-amide derivatives | Equipotent or better antihyperlipidemic and antioxidant activity | nih.gov |
| Diaryl Urea Core | Addition of p-chloro-m-trifluoromethyl phenyl groups | Diaryl urea derivatives (6e-g, 7e-g) | Potent cytotoxic activity against cancer cell lines and VEGFR-2 inhibition | nih.gov |
Integration of High-Throughput Screening and Computational Design in Drug Discovery
Modern drug discovery relies heavily on the integration of computational methods and high-throughput screening (HTS) to accelerate the identification and optimization of lead compounds. nih.govnih.gov These technologies can be powerfully applied to the this compound scaffold.
Computational Drug Design:
Virtual Screening: Large chemical libraries (such as the ChemBridge library) can be screened in silico against validated biological targets. nih.gov For example, a diversity-based high-throughput virtual screen (D-HTVS) was successfully used to identify a novel dual inhibitor of EGFR and HER2 kinases for gastric cancer. nih.gov A similar approach could be used to screen for derivatives of this compound that bind to targets implicated in diabetes or hyperlipidemia.
Molecular Docking and Simulation: Once potential hits are identified, molecular dynamics simulations can predict the stability and dynamics of the compound-protein complex, providing insights into the binding mode and affinity. nih.gov
Machine Learning (ML): ML algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized compounds. nih.gov This can guide the design of derivatives with improved solubility, lower toxicity, or higher bioactivity, saving significant time and resources. nih.gov
High-Throughput Screening (HTS):
Experimental Validation: The top candidates from computational screening must be validated through in vitro HTS assays. This involves testing the compounds against the target enzymes or in cell-based models to measure their actual biological activity (e.g., IC₅₀ or GI₅₀ values). nih.gov
ADME-Tox Prediction: HTS can also be combined with ML models to predict formulation success and potential toxicity early in the drug discovery process, minimizing late-stage failures. nih.gov
| Technology/Method | Application | Example Outcome | Reference |
|---|---|---|---|
| High-Throughput Virtual Screening (D-HTVS) | Screening of ~0.75 million compounds against EGFR/HER2 kinases | Identification of 1185 potential hits, leading to lead compound C3 | nih.gov |
| In Vitro Kinase Assay | Enzyme inhibition assay for lead compound C3 | IC₅₀ values of 37.24 nM (EGFR) and 45.83 nM (HER2) | nih.gov |
| Antiproliferative Assay | Testing C3 on gastric cancer cell lines | GI₅₀ values of 84.76 nM (KATO III) and 48.26 nM (SNU-5) | nih.gov |
| Machine Learning (Random Forest) | Predicting amorphous solid dispersion (ASD) formation from HTS data | Achieved 96.7% accuracy, accelerating formulation development | nih.gov |
By leveraging these advanced technologies, researchers can systematically explore the vast chemical space around the this compound core, efficiently identifying novel derivatives with high therapeutic potential and accelerating their path toward clinical application.
Q & A
Basic: What synthetic strategies are effective for preparing N-(2-Oxo-2-phenylethyl)benzamide?
Methodological Answer:
The synthesis of this compound can be achieved through photochemical reactions or stepwise functionalization. For example, the title compound was synthesized via the photoreaction of 2,5-diphenyloxazole under visible light, followed by purification using flash column chromatography (acetone/petroleum ether, 1:1 v/v) to isolate the product . Alternative routes involve thioether intermediates, as demonstrated in reactions with dichloromethylthio (DCMT)-activated dimethyl sulfoxide (DMSO), yielding N-(methylthiomethyl) derivatives . Key considerations include solvent selection (e.g., toluene vs. chloroform for intermediate stability) and the use of catalysts like Pd/C for hydrogenation steps in related benzamide syntheses .
Basic: How can the molecular geometry of this compound be confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. For this compound, single-crystal X-ray diffraction revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.7215 Å, b = 10.7241 Å, and c = 20.6710 Å . Critical geometric parameters include the C7–C8 bond length (1.5401 Å), which deviates from typical Csp²–Csp² bonds due to diketonic hybridization, and the torsion angle C7–C8–N1–C9 (22.58°) indicating non-planarity . Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are essential for data analysis.
Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?
Methodological Answer:
The crystal packing is stabilized by a combination of hydrogen bonds and weak interactions. Key interactions include:
- N–H⋯O hydrogen bonds : Bifurcated N1–H1N1⋯O2 and C11–H11A⋯O2 interactions form R₂¹(7) and R₂²(8) ring motifs, linking inversion-related dimers .
- C–H⋯π interactions : Weak C14–H14A⋯Cg1 (centroid of the C1–C6 benzene ring) contribute to layered packing along the bc-plane .
Graph set analysis (as per Etter’s formalism) can classify these motifs, aiding in understanding supramolecular assembly .
Advanced: How can computational methods complement experimental data in analyzing the electronic structure of this compound?
Methodological Answer:
Density functional theory (DFT) calculations can predict electronic properties such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For example, quantum-chemical modeling of related benzamides has been used to correlate charge distribution with hydrogen-bonding propensity . Pairing DFT with crystallographic data (e.g., Hirshfeld surface analysis) can validate experimental bond lengths and angles, resolving discrepancies in hybridization states (e.g., elongated C7–C8 bond due to resonance effects) . Software like Gaussian or ORCA is recommended for such studies.
Advanced: What strategies resolve contradictions in biological activity data for N-substituted benzamide derivatives?
Methodological Answer:
Contradictions in pharmacological data (e.g., anti-convulsant vs. ion channel-blocking activities) can be addressed through:
- Systematic SAR studies : Modifying substituents on the phenyl or amide groups to isolate functional group contributions .
- In vitro assays : Testing derivatives against specific targets (e.g., Kv1.3 ion channels) under standardized conditions .
- Data normalization : Accounting for variables like purity (HPLC ≥98%) and crystallographic conformation (e.g., non-planar vs. planar geometries affecting bioavailability) .
Basic: What purification techniques are recommended post-synthesis of this compound?
Methodological Answer:
Post-synthesis purification typically involves:
- Flash column chromatography : Using silica gel and a 1:1 acetone/petroleum ether eluent to remove unreacted starting materials .
- Recrystallization : Slow evaporation of a 1:1 acetone/petroleum ether solution yields high-quality single crystals for X-ray analysis .
- HPLC : For biological studies, reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity .
Advanced: How can hydrogen-bonding patterns inform the design of N-substituted benzamide derivatives with enhanced stability?
Methodological Answer:
Hydrogen-bonding motifs (e.g., R₂²(8) rings) can guide structural modifications to improve thermal stability or solubility. For instance:
- Introducing electron-withdrawing groups (e.g., –NO₂) on the phenyl ring strengthens N–H⋯O bonds by increasing acceptor strength .
- Bulky substituents (e.g., trifluoromethyl) disrupt π–π stacking but enhance C–H⋯π interactions, altering crystal packing .
Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) can quantify stability changes post-modification.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ (e.g., δ 7.77 ppm for aromatic protons) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H vibrations (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (theoretical m/z 253.25 for C₁₅H₁₁NO₃) .
Advanced: How does the non-planar conformation of this compound influence its reactivity?
Methodological Answer:
The dihedral angle between benzaldehyde moieties (72.64°) creates steric hindrance, slowing nucleophilic attacks at the amide carbonyl. This conformation also affects:
- Solubility : Reduced planarity decreases π–π stacking in polar solvents .
- Catalytic accessibility : Bulky groups shield reactive sites, necessitating tailored catalysts (e.g., Pd/C for selective reductions) .
Conformational analysis via variable-temperature NMR or molecular dynamics simulations can further elucidate reactivity trends.
Advanced: What experimental and computational approaches validate crystallographic disorder in this compound?
Methodological Answer:
- X-ray refinement : SHELXL’s PART instruction models disorder by splitting atomic positions, with occupancy factors refined against diffraction data .
- DFT-based energy minimization : Compare disordered conformers’ energies to identify the most stable configuration .
- Twinned data analysis : Use the TwinRotMat tool in PLATON to detect and model twinning, common in monoclinic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
